
セタベン
概要
説明
セタベンは、コレステロールとトリグリセリドの値を下げる効果で知られる非フィブラート系脂質低下薬です。これは、ペルオキシソーム増殖活性化受容体α(PPARα)とは独立して機能する独自のペルオキシソーム増殖剤です。 セタベンは、細胞形態、特に肝腫瘍細胞株におけるゴルジ体の形態と小胞の移動の変化を誘導する効果について研究されてきました .
2. 製法
合成経路と反応条件: セタベンは、一連の有機反応によって合成できます。主な合成経路は、ヘキサデシルアミンと4-クロロ安息香酸を反応させて4-(ヘキサデシルアミノ)安息香酸を生成し、これがセタベンです。 この反応は、通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒を必要とします .
工業生産方法: 工業現場では、セタベンは同様の合成経路を使用して、より大規模に生産されます。 このプロセスには、反応条件(温度、圧力、高純度試薬の使用など)を慎重に制御することが含まれ、最終製品の一貫性と品質を確保します .
科学的研究の応用
Hypolipidemic Activity
Cetaben has been identified as an effective agent in reducing lipid levels, making it significant in the context of hyperlipidemia and related cardiovascular diseases. Its mechanism involves the inhibition of cholesterol synthesis within human hepatoma Hep-G2 cells, leading to notable changes in cellular morphology and enzyme activity related to lipid metabolism .
Anti-Atherosclerotic Properties
Research indicates that Cetaben has anti-atherosclerotic effects. In studies involving guinea pigs, Cetaben administered at a dosage of 90 mg/kg/day inhibited the development of atherosclerotic lesions in subjects fed a cholesterol-rich diet . This suggests its potential utility in preventing atherosclerosis, a major risk factor for heart disease.
Enzyme Activity Modulation
Cetaben has been shown to enhance the activity of various peroxisomal enzymes, including acyl-CoA oxidase and catalase. In vivo studies revealed that doses ranging from 50 to 250 mg/kg body weight significantly increased enzyme activities in the liver and kidney, indicating its role in modulating metabolic pathways associated with lipid processing .
Study on Cholesterol Synthesis Inhibition
A comparative study highlighted the effects of Cetaben versus clofibrate on peroxisome proliferation and toxicity. Results indicated that while both compounds increased enzyme activity, Cetaben exhibited less cytotoxicity at therapeutic doses, making it a safer alternative for long-term use .
Drug Repositioning Potential
Recent advancements in computational drug repositioning have identified Cetaben as a candidate for new therapeutic applications beyond its initial uses. The compound's profile suggests potential efficacy against conditions like diabetes and obesity, where lipid metabolism plays a crucial role .
Pharmacological Profile of Cetaben
Characteristic | Details |
---|---|
Chemical Class | Peroxisome proliferator |
Primary Action | Hypolipidemic agent |
Mechanism of Action | Inhibits cholesterol synthesis |
Target Enzymes | Acyl-CoA oxidase, catalase |
Toxicity Profile | Lower toxicity compared to similar agents |
Summary of Key Studies on Cetaben
作用機序
セタベンは、細胞小器官、特にゴルジ体とペルオキシソームの形態と分布の変化を誘導することによって効果を発揮します。それは、カタラーゼ、アシルCoAオキシダーゼ、ペルオキシソーム二機能酵素などのペルオキシソーム酵素の活性を高めます。 これらの変化は、ペルオキシソーム増殖活性化受容体αによって媒介されないため、セタベンはペルオキシソーム増殖剤の中でユニークです .
類似化合物:
クロフィブラート: ペルオキシソーム増殖活性化受容体αを介して作用する別の脂質低下薬です。
フェノフィブラート: クロフィブラートに似ていますが、化学構造と薬物動態のプロファイルが異なります。
ジェムフィブロジル: 脂質値を下げるために使用されるフィブリン酸誘導体です。
比較: セタベンは、脂質低下効果にペルオキシソーム増殖活性化受容体αを必要としないという点でユニークです。これは、クロフィブラート、フェノフィブラート、ジェムフィブロジルなどの、この受容体に依存する他の化合物とは異なります。 さらに、セタベンは、ゴルジ体の形態と小胞の移動の変化を誘導する能力が、他の脂質低下薬とは異なります .
生化学分析
Biochemical Properties
Cetaben interacts with various biomolecules, primarily enzymes, to exert its effects. It is known to inhibit Protein Kinase C (PKC), a family of protein kinase enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This interaction plays a crucial role in the biochemical reactions involving Cetaben .
Cellular Effects
Cetaben has significant effects on various types of cells and cellular processes. It is known to decrease the cholesterol content in cells due to its inhibition of cholesterol biosynthesis . This change in intracellular cholesterol content influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cetaben exerts its effects at the molecular level through several mechanisms. It inhibits PKC, which leads to changes in the phosphorylation state of various proteins, thereby altering their activity . Additionally, Cetaben’s ability to decrease intracellular cholesterol content can lead to changes in the activity of various biomolecules, including enzymes and transport proteins .
Temporal Effects in Laboratory Settings
Over time, Cetaben’s effects can change in laboratory settings. For example, it has been observed that the fragmentation and condensation of Golgi cisternae induced by Cetaben treatment are reversible
Metabolic Pathways
Cetaben is involved in the cholesterol biosynthesis pathway, where it acts to inhibit the production of cholesterol
準備方法
Synthetic Routes and Reaction Conditions: Cetaben can be synthesized through a series of organic reactions. The primary synthetic route involves the reaction of hexadecylamine with 4-chlorobenzoic acid to form 4-(hexadecylamino)benzoic acid, which is Cetaben. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, Cetaben is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
反応の種類: セタベンは、次のようなさまざまな化学反応を起こします。
酸化: セタベンは特定の条件下で酸化されて、酸化された誘導体を生成します。
還元: 還元反応は、セタベンを還元型に変換することができます。
置換: セタベンは、官能基が他の基に置き換わる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応は、ハロゲンや求核剤などの試薬を伴うことがよくあります。
主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化された安息香酸誘導体が生成され、還元により還元されたアミン誘導体が生成される可能性があります .
4. 科学研究の応用
セタベンは、次のような幅広い科学研究の応用があります。
化学: ペルオキシソーム増殖とその細胞構造への影響を研究するためのモデル化合物として使用されています。
生物学: 肝腫瘍細胞株における細胞形態と小胞の分布を変化させる役割について調査されています。
医学: 潜在的な脂質低下効果の可能性が探求されており、高脂血症や関連する状態の治療のための候補となっています。
類似化合物との比較
Clofibrate: Another hypolipidemic agent that operates through peroxisome proliferator-activated receptor alpha.
Fenofibrate: Similar to clofibrate but with a different chemical structure and pharmacokinetic profile.
Gemfibrozil: A fibric acid derivative used to lower lipid levels.
Comparison: Cetaben is unique in that it does not rely on peroxisome proliferator-activated receptor alpha for its hypolipidemic effects. This distinguishes it from other compounds like clofibrate, fenofibrate, and gemfibrozil, which do depend on this receptor. Additionally, Cetaben’s ability to induce changes in Golgi morphology and vesicle movement sets it apart from other hypolipidemic agents .
生物活性
Cetaben, a compound known for its hypolipidemic properties, has garnered attention in pharmacological research due to its potential effects on lipid metabolism and cellular morphology. This article delves into the biological activity of Cetaben, highlighting its mechanisms of action, experimental findings, and implications for therapeutic use.
Overview of Cetaben
Cetaben (chemical name: 2-(4-(2-ethylhexyl)phenyl)propanoic acid) is classified as a non-fibrate hypolipidemic agent. It is primarily utilized for its ability to lower lipid levels in the bloodstream, making it a candidate for treating hyperlipidemia and related cardiovascular conditions.
Cetaben operates through several mechanisms:
- Inhibition of Fatty Acyl-CoA: Cholesterol Acyltransferase (ACAT) : Research indicates that Cetaben inhibits ACAT, an enzyme involved in cholesterol esterification, thereby reducing cholesterol accumulation in cells .
- Alteration of Cellular Morphology : In studies using human hepatoma cell lines (HepG2), Cetaben was shown to induce changes in Golgi morphology and vesicle movement, suggesting a role in intracellular lipid transport and metabolism .
1. Structure-Activity Relationships
A series of analogues derived from Cetaben were synthesized to explore their biological activity. Modifications to the alkyl chain were found to enhance the compound's efficacy as a hypolipidemic agent. Specifically, certain branched-chain analogues exhibited increased potency in inhibiting ACAT .
2. Case Studies
A notable study investigated the effects of Cetaben on atherosclerosis development in cynomolgus monkeys. The findings indicated that Cetaben administration resulted in significant reductions in intimal area (IA) formation compared to control groups, highlighting its potential protective effects against atherosclerosis .
Study | Model | Key Findings |
---|---|---|
Atherosclerosis Study | Cynomolgus monkeys | Significant reduction in IA formation with Cetaben treatment |
HepG2 Cell Line Study | Human hepatoma cells | Induced changes in Golgi morphology and vesicle movement |
3. Comparative Effects
In comparative studies with other hypolipidemic agents, Cetaben demonstrated superior efficacy in reducing lipid levels and preventing foam cell formation, which is critical in atherogenesis. This positions Cetaben as a promising candidate for further clinical exploration .
特性
IUPAC Name |
4-(hexadecylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26/h16-19,24H,2-15,20H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKHSSBFQDQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64059-66-1 (mono-hydrochloride salt) | |
Record name | Cetaben [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70204558 | |
Record name | Cetaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55986-43-1 | |
Record name | 4-(Hexadecylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55986-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetaben [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTL5W0113X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。